An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a complex aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a dichlorinated phenyl ring and a dimethylphenyl moiety, suggests a potential for diverse biological activities. As with any novel compound under investigation, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, influence its suitability for various formulations, and dictate the analytical methods required for its characterization. This guide provides a comprehensive overview of the predicted and expected physicochemical properties of this compound, along with detailed experimental protocols for their determination and characterization.
Molecular Structure and Basic Information
Chemical Name: 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Molecular Formula: C₁₇H₁₆Cl₂O
Molecular Weight: 307.22 g/mol
Chemical Structure:
Caption: Chemical structure of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Analysis |
| Melting Point (°C) | Solid at room temperature; likely in the range of 80-150 °C | The presence of two aromatic rings, chlorine substituents, and a ketone group contributes to a rigid structure with significant intermolecular forces (dipole-dipole and van der Waals), suggesting a solid state with a relatively high melting point. For comparison, 3',5'-dichloroacetophenone has a melting point of 26 °C, and the addition of the bulky 3-(2,4-dimethylphenyl)propyl group would be expected to significantly increase the melting point due to increased molecular weight and surface area. |
| Boiling Point (°C) | > 400 °C (Predicted) | A high boiling point is expected due to the large molecular weight and polar nature of the molecule. For a related compound, 3',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone, the predicted boiling point is approximately 445 °C.[1] |
| Aqueous Solubility | Very low | The molecule is predominantly hydrophobic due to the two aromatic rings and the hydrocarbon chain. The polar ketone group offers a site for hydrogen bonding with water, but its contribution is likely outweighed by the large nonpolar surface area. The two chlorine atoms also contribute to its hydrophobicity. |
| Solubility in Organic Solvents | Soluble in moderately polar to nonpolar organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, acetone, and toluene.[2] The "like dissolves like" principle suggests that its aromatic and hydrocarbon character will favor solubility in these types of solvents. |
| logP (Octanol-Water Partition Coefficient) | ~5.5 (Predicted) | The high positive logP value indicates a strong preference for the lipid (octanol) phase over the aqueous phase, classifying it as a lipophilic compound. This is consistent with its predicted low aqueous solubility. A similar compound, 3',4'-dichloro-3-(2,5-dimethylphenyl)propiophenone, has a computed XLogP3 of 5.5.[3] |
| pKa | Not ionizable under physiological pH | The molecule lacks acidic or basic functional groups that would ionize within the typical physiological pH range. The ketone is a very weak base. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | This value, calculated based on the oxygen atom, is relatively low, further indicating the molecule's predominantly nonpolar and lipophilic character.[3] |
Experimental Determination of Physicochemical Properties
The following section details the standard experimental protocols for determining the key physicochemical properties of a novel solid organic compound like 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.
Melting Point Determination: Capillary Method
The capillary method is a straightforward and widely used technique for determining the melting point of a crystalline solid.[4]
Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Heating (optional): For an unknown compound, it is often efficient to first perform a rapid heating to determine an approximate melting range.[5]
-
Accurate Determination: For a precise measurement, start heating at a rate that brings the temperature to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[6]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[6] A pure compound will typically have a sharp melting range of 1-2°C.
Caption: Workflow for melting point determination by the capillary method.
Aqueous Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask. The presence of undissolved solid is crucial.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
-
Expected Absorptions:
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C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the dichlorinated aromatic ring will lower the frequency from that of a typical aliphatic ketone.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.
-
C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Dichlorophenyl Ring): Expected in the downfield region of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.
-
Aromatic Protons (Dimethylphenyl Ring): Expected in the region of δ 6.8-7.5 ppm.
-
Methylene Protons (-CH₂-): The two methylene groups adjacent to the carbonyl and the aromatic ring will appear as triplets in the δ 2.5-3.5 ppm range.
-
Methyl Protons (-CH₃): Two singlets are expected for the two methyl groups on the dimethylphenyl ring, likely in the δ 2.0-2.5 ppm region.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A weak signal expected in the highly deshielded region of δ 190-205 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-150 ppm range. The carbons attached to chlorine atoms will be shifted downfield.
-
Aliphatic Carbons (-CH₂- and -CH₃): Signals in the upfield region of δ 15-40 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak ([M]⁺•): A peak corresponding to the molecular weight of the compound (m/z 306, with isotopic peaks for chlorine).
-
Alpha-Cleavage: The most likely fragmentation pathway is the cleavage of the bond between the carbonyl group and the ethyl chain, leading to the formation of a stable benzoyl cation (m/z 189/191/193 due to chlorine isotopes). This is often the base peak.
-
McLafferty Rearrangement: A less prominent fragmentation may occur involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a characteristic neutral loss.
-
Analytical Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity and quantifying the concentration of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be most suitable for this nonpolar compound.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile or methanol and water.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely around 254 nm).
-
Expected Elution: Due to its high lipophilicity, a relatively high percentage of organic solvent will be required for elution.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for both separation and identification, particularly for volatile and thermally stable compounds.
-
Typical Conditions:
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split/splitless injection at a high temperature to ensure volatilization.
-
Oven Program: A temperature gradient to ensure good separation from any impurities.
-
Detection: Mass spectrometry, allowing for both quantification and confirmation of identity based on the fragmentation pattern.
-
Conclusion
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, a compound of significant interest to the scientific community. While experimental data is currently limited, the predictions and protocols outlined herein offer a solid foundation for researchers to handle, analyze, and further investigate this molecule. A thorough understanding and experimental determination of these properties are critical first steps in unlocking its potential in drug discovery and development.
References
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
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PubChem. (n.d.). 3',5'-Dichloroacetophenone. Retrieved from [Link]
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
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PubChem. (n.d.). 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. Retrieved from [Link]
Sources
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